molecular formula C7H4FNO3 B184836 5-Fluoro-2-nitrobenzaldehyde CAS No. 395-81-3

5-Fluoro-2-nitrobenzaldehyde

Cat. No. B184836
CAS RN: 395-81-3
M. Wt: 169.11 g/mol
InChI Key: KKAFVHUJZPVWND-UHFFFAOYSA-N
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Patent
US07491716B2

Procedure details

Dissolve (5-fluoro-2-nitrophenyl)methanol (13.92 g, 81.08 mmol) in dichloromethane (284 mL). Add 4 Å molecular sieves (73 g) and pyridiniun dichromate (36.58 g, 97.3 mmol). Stir the mixture at 20° C. for 6 hours. Filter the crude reaction mixture through a short silica gel column. Remove the solvent under reduced pressure and purify the residue by flash chromatography (silica gel, 10-20% ethyl acetate/hexane) to obtain 9.43 g (69%) of title compound as colorless oil.
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
284 mL
Type
solvent
Reaction Step One
Quantity
36.58 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8][OH:9])[CH:7]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:7]=1)[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
13.92 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)CO)[N+](=O)[O-]
Name
Quantity
284 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
36.58 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 20° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture through a short silica gel column
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify the residue by flash chromatography (silica gel, 10-20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.